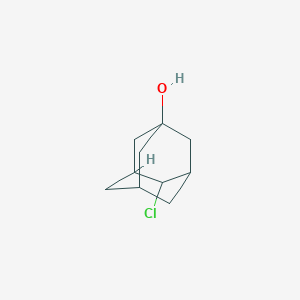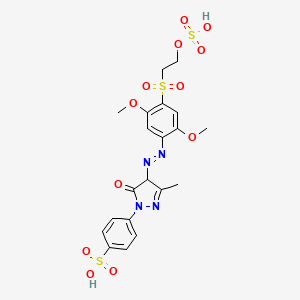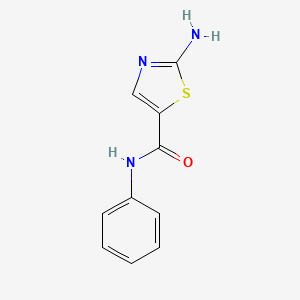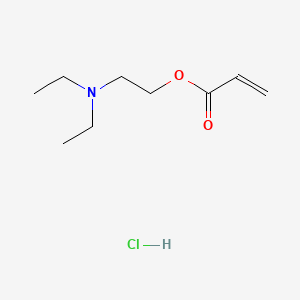
2-(Diethylamino)ethyl acrylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl acrylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is an ester of acrylic acid and is characterized by the presence of a diethylamino group. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl acrylate hydrochloride typically involves the esterification of acrylic acid with 2-(Diethylamino)ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The resulting ester is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)ethyl acrylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The diethylamino group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the diethylamino group under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Diethylamino)ethyl acrylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. The compound’s reactivity allows for the creation of materials with specific properties.
Biology: The compound is used in the development of biocompatible materials and drug delivery systems. Its ability to form hydrogels makes it valuable in tissue engineering and regenerative medicine.
Medicine: It is explored for its potential in creating drug delivery vehicles and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of coatings, adhesives, and sealants. Its reactivity and versatility make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)ethyl acrylate hydrochloride involves its interaction with various molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active components that exert biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethyl acrylate: Similar in structure but with a dimethylamino group instead of a diethylamino group.
2-(Aminoethyl) methacrylate: Contains an amino group and is used in similar applications.
2-(Hydroxyethyl) acrylate: Contains a hydroxy group and is used in the synthesis of hydrogels and other materials.
Uniqueness
2-(Diethylamino)ethyl acrylate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the diethylamino group enhances its solubility and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring specific chemical interactions and properties.
Propriétés
Numéro CAS |
26536-86-7 |
|---|---|
Formule moléculaire |
C9H18ClNO2 |
Poids moléculaire |
207.70 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl prop-2-enoate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-4-9(11)12-8-7-10(5-2)6-3;/h4H,1,5-8H2,2-3H3;1H |
Clé InChI |
JIFFDTCEOLTGAU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C=C.Cl |
Numéros CAS associés |
54076-93-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


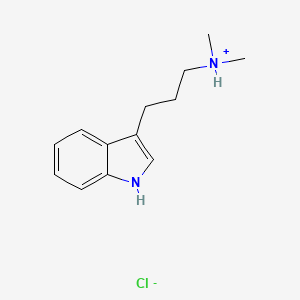
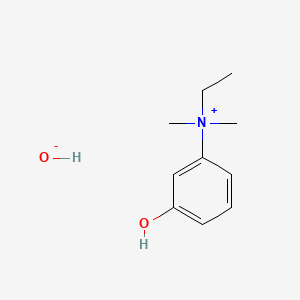
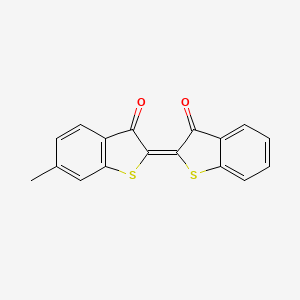
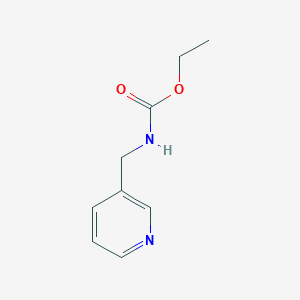
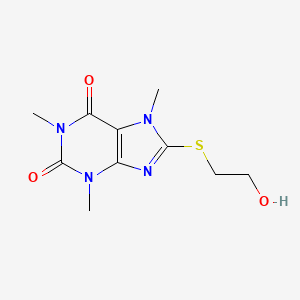
![N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide](/img/structure/B15345344.png)
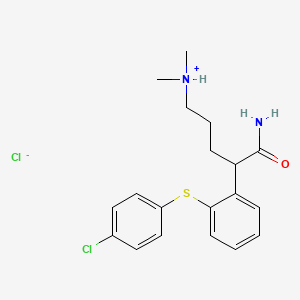
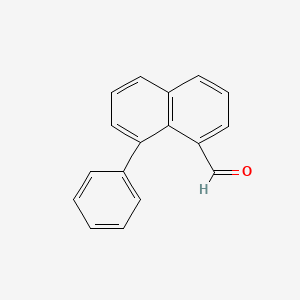
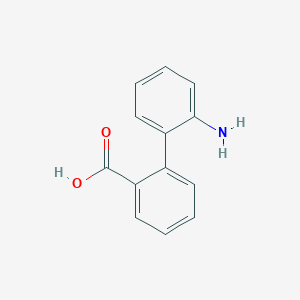
![N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine](/img/structure/B15345355.png)
